
disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-7-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-7-sulfonate is an organic compound known for its vibrant blue color. It is commonly referred to as Indigo Carmine or Indigotindisulfonate sodium. This compound is widely used as a dye in various industries, including food, pharmaceuticals, and textiles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-7-sulfonate is synthesized through the sulfonation of indigo. The process involves treating indigo with sulfuric acid, which introduces sulfonate groups into the indigo molecule, enhancing its solubility in water .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactions. The reaction conditions are carefully controlled to ensure the consistent quality and purity of the final product. The compound is then purified and dried to obtain the desired form .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-7-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced to its leuco form, which is colorless.
Substitution: The sulfonate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different indigo derivatives, while reduction results in the leuco form of the compound .
Wissenschaftliche Forschungsanwendungen
Disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-7-sulfonate has several scientific research applications:
Chemistry: Used as a pH indicator and a reagent in various chemical reactions.
Biology: Employed in histological staining to visualize cellular structures.
Medicine: Utilized as a diagnostic dye for kidney function tests and other medical imaging techniques.
Industry: Applied as a colorant in food, cosmetics, and textiles
Wirkmechanismus
The mechanism of action of disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-7-sulfonate involves its interaction with specific molecular targets. In medical applications, it binds to certain tissues, allowing for enhanced visualization during diagnostic procedures. The sulfonate groups increase its solubility, facilitating its distribution in aqueous environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indigotine: Another name for Indigo Carmine, with similar properties and applications.
C.I. Acid Blue 74: A related dye with comparable uses in various industries.
Food Blue 1: Another blue dye used in food and pharmaceuticals.
Uniqueness
Disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-7-sulfonate is unique due to its high solubility in water and its vibrant blue color. These properties make it particularly valuable in applications where water solubility and color intensity are crucial .
Eigenschaften
Molekularformel |
C16H8N2Na2O8S2 |
|---|---|
Molekulargewicht |
466.4 g/mol |
IUPAC-Name |
disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-7-sulfonate |
InChI |
InChI=1S/C16H10N2O8S2.2Na/c19-15-8-2-1-3-11(28(24,25)26)12(8)18-14(15)13-16(20)9-6-7(27(21,22)23)4-5-10(9)17-13;;/h1-6,17,20H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |
InChI-Schlüssel |
PSSLQRLGCUULDM-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)[O-])N=C(C2=O)C3=C(C4=C(N3)C=CC(=C4)S(=O)(=O)[O-])O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


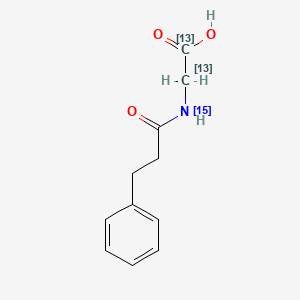
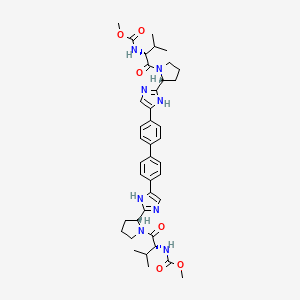
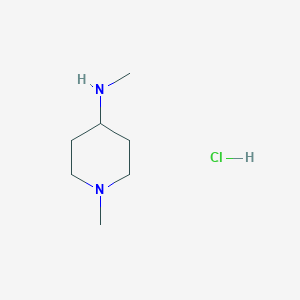
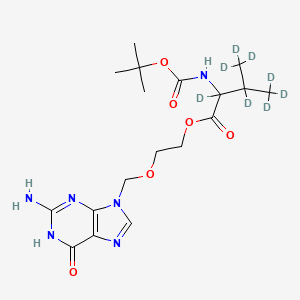
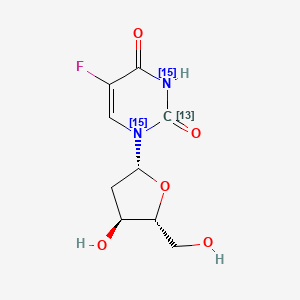
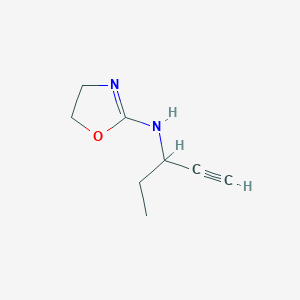
![[(6S,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13844289.png)
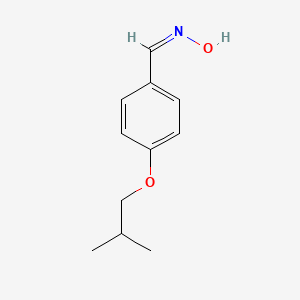
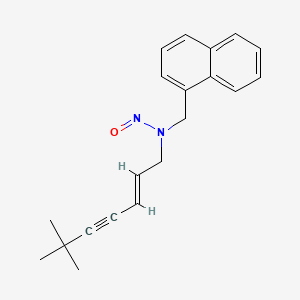
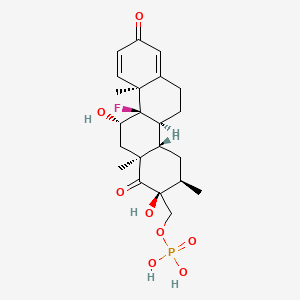

![1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-methylpropan-1-one](/img/structure/B13844316.png)
![3-[(4-Butoxyphenyl)methylamino]propan-1-ol](/img/structure/B13844321.png)
![1-(9H-carbazol-1-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-methylamino]propan-2-ol](/img/structure/B13844329.png)
